molecular formula C7H6BrFS B6260944 (2-bromo-5-fluorophenyl)methanethiol CAS No. 1646537-37-2

(2-bromo-5-fluorophenyl)methanethiol

Cat. No. B6260944
CAS RN: 1646537-37-2
M. Wt: 221.1
InChI Key:
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Description

(2-Bromo-5-fluorophenyl)methanethiol, also known as 2-bromo-5-fluorothiophenol, is an organosulfur compound with the chemical formula C6H4BrFSH. It is a colorless liquid with a pungent odor. It is a useful building block in organic synthesis and has been studied for its biochemical and physiological effects.

Scientific Research Applications

(2-bromo-5-fluorophenyl)methanethioluorophenyl)methanethiol has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been used as a substrate for the production of thioesters, which are important intermediates in the synthesis of biologically active compounds. Additionally, it has been utilized in the synthesis of compounds which can be used to study the structure and function of enzymes.

Mechanism of Action

The mechanism of action of (2-bromo-5-fluorophenyl)methanethioluorophenyl)methanethiol is not fully understood. However, it is believed that the compound acts as an electron acceptor, which allows it to form covalent bonds with other molecules. This can lead to the formation of new compounds with different properties and functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-bromo-5-fluorophenyl)methanethioluorophenyl)methanethiol are not well understood. However, it has been found to have some effects on enzymes, including the inhibition of certain enzymes involved in metabolism. Additionally, it has been shown to have some effects on the activity of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

The use of (2-bromo-5-fluorophenyl)methanethioluorophenyl)methanethiol in laboratory experiments has several advantages. It is a relatively inexpensive compound, making it cost-effective for use in research. Additionally, it is relatively easy to work with, making it suitable for use in a variety of laboratory experiments. However, it is also important to note that (2-bromo-5-fluorophenyl)methanethioluorophenyl)methanethiol is a toxic compound, and should be handled with care.

Future Directions

There are a number of potential future directions for research involving (2-bromo-5-fluorophenyl)methanethioluorophenyl)methanethiol. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential applications in the production of biologically active compounds. Additionally, further research could be conducted on its mechanism of action, as well as its potential toxicity. Finally, further research could be conducted on its potential uses in the synthesis of other compounds.

Synthesis Methods

The synthesis of (2-bromo-5-fluorophenyl)methanethioluorophenyl)methanethiol is typically achieved through the reaction of (2-bromo-5-fluorophenyl)methanethioluorophenol with thiourea. This reaction is usually carried out in an aqueous solution of sodium hydroxide and heated to a temperature of around 100°C. The reaction produces a mixture of (2-bromo-5-fluorophenyl)methanethioluorophenyl)methanethiol and (2-bromo-5-fluorophenyl)methanethioluorothiophenol. The reaction can be further purified by distillation or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-bromo-5-fluorophenyl)methanethiol involves the reaction of 2-bromo-5-fluorobenzaldehyde with methyl mercaptan in the presence of a base to form the corresponding thioether.", "Starting Materials": [ "2-bromo-5-fluorobenzaldehyde", "methyl mercaptan", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-bromo-5-fluorobenzaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a stoichiometric amount of methyl mercaptan to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. dichloromethane).", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1646537-37-2

Product Name

(2-bromo-5-fluorophenyl)methanethiol

Molecular Formula

C7H6BrFS

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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